REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7](=[O:13])[NH:8][C:9](=[O:12])[C:10]=2[N:11]=1.[C:14]([OH:17])(=[O:16])[CH3:15]>>[C:14]([O:17][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7](=[O:13])[NH:8][C:9](=[O:12])[C:10]=2[N:11]=1)(=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=2NC(NC(C2N1)=O)=O
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5000-mL 4-necked round-bottom flask was placed
|
Type
|
ADDITION
|
Details
|
This was followed by the addition of m-CBPA (608 g, 3.51 mol, 5.18 equiv) in several batches
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
The residue was washed with 2×1500 mL of ether and 2×500 mL of DCM
|
Type
|
DISSOLUTION
|
Details
|
it was dissolved in HOAc (1200 mL)
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 0.5 h at 110° C
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
WASH
|
Details
|
The residue was washed with 2×500 ml of ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
This resulted in 80 g (50%) of (2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl acetate 3 as a brown solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC=1C=CC=2NC(NC(C2N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |